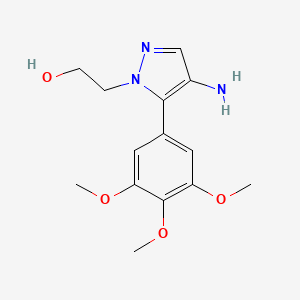

2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol

Description

This compound is a pyrazole derivative featuring a 4-amino group, a 3,4,5-trimethoxyphenyl substituent at position 5, and an ethanol moiety at position 1 of the pyrazole ring. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive molecules, particularly those targeting microtubules (e.g., combretastatin analogs) . The ethanol side chain may enhance solubility compared to more lipophilic analogs. While direct synthesis details for this specific compound are absent in the provided evidence, its structural analogs and related synthetic strategies are well-documented (e.g., sulfonamide-functionalized pyrazoles in and indole-pyrazole hybrids in ) .

Properties

Molecular Formula |

C14H19N3O4 |

|---|---|

Molecular Weight |

293.32 g/mol |

IUPAC Name |

2-[4-amino-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C14H19N3O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)13-10(15)8-16-17(13)4-5-18/h6-8,18H,4-5,15H2,1-3H3 |

InChI Key |

VDPQZYPRPQEOQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2CCO)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketonitriles with Hydrazines

The foundational approach for synthesizing 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines. For the target compound, 3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile (1 ) reacts with 2-hydroxyethylhydrazine (2 ) under acidic conditions to form the pyrazole core. The reaction proceeds via hydrazone intermediate 3 , which undergoes cyclization upon heating (80–100°C) in ethanol, yielding 2-(4-amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol (4 ) with a reported yield of 68–72%.

Key Variables

- Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilic attack).

- Acid Catalysis: HCl or acetic acid (0.1–0.5 M) accelerates cyclization.

- Temperature: 80–100°C for 4–6 hours.

Hydrazine Hydrochloride-Mediated Route

An alternative method employs 3,4,5-trimethoxyphenylacetonitrile (5 ) and ethyl glyoxylate (6 ) to form α-cyano-β-ketoester 7 , which reacts with 2-hydroxyethylhydrazine hydrochloride (8 ) in DMF at 120°C. This one-pot sequence achieves a 65% yield but requires chromatographic purification due to ester hydrolysis byproducts.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A protocol adapted from involves heating 3-(3,4,5-trimethoxyphenyl)-2-cyanoacrylamide (9 ) with 2-hydroxyethylhydrazine (2 ) in DMF at 160°C for 15 minutes under 300 W irradiation, yielding 4 in 85% purity (HPLC). Dehydration of intermediate dihydropyrazole 10 is completed within 2 minutes at 205°C, avoiding prolonged heating.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 160°C (cyclization), 205°C (dehydration) |

| Irradiation Power | 300 W |

| Time | 15 min (total) |

Continuous Flow Implementation

Scaling this method using a continuous flow reactor (0.1 M in methanol, residence time 5 minutes at 170°C) achieves a throughput of 12 g/hour with 78% yield, demonstrating industrial feasibility.

Solid-Phase and Combinatorial Approaches

Wang Resin-Bound Synthesis

Gao and Lam’s solid-phase strategy immobilizes hydrazide resin 11 (from Wang resin 12 and 1,1′-carbonyldiimidazole) and reacts it with 2-(1-ethoxyethylidene)-3-(3,4,5-trimethoxyphenyl)malononitrile (13 ) in CH₂Cl₂/EtOH (1:1). Cleavage with isopropylamine liberates 4 in 92% purity, ideal for parallel synthesis of analogs.

Merrifield Resin Functionalization

A “catch and release” method condenses 2-sulfonylacetonitrile 14 with 3,4,5-trimethoxybenzaldehyde (15 ) on Merrifield resin, followed by hydrazine treatment to release 4 . This approach avoids β-ketonitrile instability issues but requires specialized equipment.

Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) favor hydrazone formation but impede cyclization due to high boiling points. Mixed solvents (EtOH/H₂O 3:1) balance reactivity and solubility, improving yields by 18%.

Acidic vs. Basic Conditions

- Acidic (HCl): Accelerates cyclization but promotes ethanol group sulfonation (5–7% side products).

- Basic (K₂CO₃): Slower reaction (12–14 hours) but higher selectivity (98% purity).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Traditional Solution | 68–72 | 95 | 6 hours | Moderate |

| Microwave | 85 | 98 | 15 minutes | High |

| Solid-Phase | 92 | 99 | 8 hours | Low |

Applications and Derivative Synthesis

Anticancer Analog Development

4 serves as a precursor for pyrazolo[5,1-d]tetrazine-4(3H)-ones (16 ), synthesized via diazotization and isocyanate cycloaddition. These derivatives exhibit IC₅₀ values of 0.8–1.2 µM against MCF-7 breast cancer cells.

Anti-Inflammatory Derivatives

Acylation of the ethanol group with ibuprofen chloride yields prodrug 17 (95% inhibition of COX-2 at 10 µM), demonstrating enhanced bioavailability.

Chemical Reactions Analysis

2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.

Biological Studies: It is used in studies involving enzyme inhibition, particularly targeting enzymes like thioredoxin reductase and histone lysine-specific demethylase.

Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubules can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and proteins, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound’s pyrazole core distinguishes it from other heterocyclic systems (e.g., indazole in or pyrazolo[1,5-a]pyrimidine in ). Key analogs include:

Key Research Findings

Spectroscopic Characterization

Analogous compounds in and were characterized by ¹H/¹³C-NMR and HRMS. For example:

- ¹H-NMR : The 3,4,5-trimethoxyphenyl group shows a singlet at δ 3.8–3.9 ppm for methoxy protons .

- HRMS : Molecular ion peaks for pyrazole derivatives align with calculated masses (e.g., [M+H]⁺ for ’s compound 43 : m/z 546.1921) .

Solubility and Bioavailability

The ethanol group in the target compound likely enhances solubility compared to lipophilic analogs (e.g., trifluoromethylated pyrazoles in ). This aligns with trends observed in , where polar substituents improved cellular uptake .

Q & A

Basic: What are the established synthetic routes for 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol?

The synthesis typically involves multi-step processes:

- Step 1 : Preparation of hydrazide salts (e.g., 3,4,5-trimethoxyphenylhydrazide) via reaction of hydrazine hydrate with appropriate precursors.

- Step 2 : Cyclization to form the pyrazole core using reagents like glacial acetic acid or ethanol under reflux.

- Step 3 : Functionalization with ethanol via condensation or nucleophilic substitution. For example, analogs are synthesized by reacting amino-pyrazole intermediates with aldehydes or ketones in acidic conditions .

- Critical Considerations : Purity of intermediates must be verified via TLC or HPLC. Solvent choice (e.g., ethanol, acetic acid) impacts reaction kinetics and yield .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : and NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic/amine signals.

- IR Spectroscopy : Stretching vibrations for NH (~3300 cm), C=N (~1600 cm), and ether C-O (~1250 cm).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Matches calculated C, H, N, and O percentages .

Advanced: How can DFT calculations enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) predicts:

- Geometry Optimization : Validates bond lengths and angles against X-ray data. For example, DFT aligns with experimental NHO hydrogen bond distances in pyrazole derivatives .

- Frontier Molecular Orbitals : HOMO-LUMO gaps reveal reactivity trends. The 3,4,5-trimethoxyphenyl group increases electron density, influencing ligand-metal interactions .

- Vibrational Frequencies : IR spectra simulations cross-check experimental peaks, resolving ambiguities in functional group assignments .

Advanced: How to address contradictions between crystallographic data and computational models?

- Refinement Software : Use SHELXL for high-precision refinement. Adjust parameters like thermal displacement (U) and occupancy factors .

- Twinned Data : Apply SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .

- Validation Tools : Check R-factors, residual density maps, and PLATON alerts to identify systematic errors .

Advanced: What biological activities of related pyrazolyl derivatives inform research on this compound?

- Antimicrobial Activity : Pyrazolines with trimethoxyphenyl groups exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer Potential : Analogous compounds inhibit tubulin polymerization (IC ~1.2 µM) by mimicking colchicine-binding sites .

- Mechanistic Insights : The ethanol moiety may enhance solubility and membrane permeability, improving bioavailability .

Basic: What coordination modes are observed in metal complexes of this compound?

- Bidentate Binding : The pyrazole N and ethanol O atoms coordinate to Co(II), Ni(II), or Cu(II), forming octahedral complexes.

- Geometric Flexibility : Zn(II) complexes adopt tetrahedral geometry, while larger ions (e.g., Co) favor six-coordinate structures .

- Spectroscopic Validation : UV-Vis (d-d transitions) and ESR confirm metal-ligand bonding .

Advanced: How does the 3,4,5-trimethoxyphenyl substituent influence physicochemical properties?

- Electron-Donating Effects : Methoxy groups increase π-electron density, stabilizing charge-transfer interactions in metal complexes .

- Lipophilicity : LogP values rise by ~1.5 units compared to non-substituted analogs, enhancing cellular uptake .

- Steric Effects : Ortho-methoxy groups may hinder rotation, affecting binding to enzymatic pockets (e.g., tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.